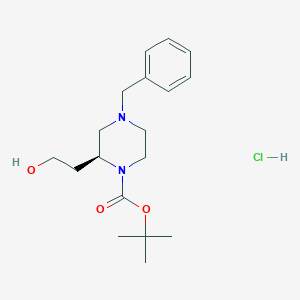
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
Synthesis of the Dihydropyrimidinone Core: The Biginelli reaction is often employed, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone structure.
Coupling Reaction: The final step involves coupling the benzothiadiazole moiety with the dihydropyrimidinone core using a suitable linker, such as a butanamide chain, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide: shares structural similarities with other benzothiadiazole and dihydropyrimidinone derivatives.
Benzothiadiazole Derivatives:
Dihydropyrimidinone Derivatives: These compounds are explored for their biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-15-8-4-9-16-20(15)24-28-23-16)10-5-11-25-13-21-17(12-19(25)27)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBUSYLZJSWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2855612.png)
![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide](/img/structure/B2855617.png)


![1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B2855620.png)



![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2855625.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2855628.png)
![4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2855630.png)
![4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2855633.png)
![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)
